Residues can be classified based on their composition and the refining method used:
The synthesis of nickel compounds from residues often involves chemical precipitation or hydrometallurgical techniques. Key methods include:
In chemical precipitation, the process typically involves:
Nickel hydroxide has a layered structure characterized by its brucite-like arrangement. The general formula is , with nickel ions coordinated to hydroxide ions in a hexagonal lattice.
Key structural data for nickel hydroxide includes:
The primary reactions involved in the processing of nickel residues include:
The efficiency of these reactions is influenced by factors such as temperature, concentration of reactants, and pH levels during precipitation processes .
The mechanism underlying the chemical precipitation of nickel involves:
The effectiveness of this process is often evaluated through yield percentages and impurity levels in the final product, with typical yields exceeding 90% under optimized conditions .
Relevant data includes thermal stability assessments showing decomposition temperatures above 300 °C .
Residues from nickel refining have several applications in scientific research and industry:
Nickel-refining residues encompass all solid, liquid, and semi-solid waste materials generated during primary nickel extraction and purification processes. These residues are systematically classified by origin:
Table 1: Classification of Major Nickel-Refining Residues
Processing Stage | Residue Type | Primary Components | Ore Type Association |
---|---|---|---|
Smelting | Electric Furnace Slag | FeO, SiO₂, MgO | Laterite (limonite/saprolite) |
Converting | Converter Slag | FeO, SiO₂, Ni/Cu/Co droplets | Sulfide |
Leaching | HPAL Residue | Hematite, Gypsum | Laterite (limonite) |
Solution Purification | Neutralization Sludge | Fe(OH)₃, Al(OH)₃ | Both |
Electrorefining | Anode Slimes | S, Se, Te, Au, Pt, Pd | Sulfide |
Global nickel production reached ~3.9 million metric tons in 2024, dominated by laterite ores (70% of primary production) versus sulfide ores (30%) [1]. This ore dichotomy critically determines residue profiles:
With nickel demand projected at 5.69–7.08 million tons by 2040 [1], residue volumes could exceed 20 million tons annually. Current practices face critical sustainability challenges:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9